molecular formula C14H14N6OS B2516658 N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415552-55-3

N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2516658
CAS No.: 2415552-55-3
M. Wt: 314.37
InChI Key: VGDKVCJPNZQFED-UHFFFAOYSA-N
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Description

N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including triazole, thiazole, and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c21-13(12-10-3-1-2-4-11(10)16-7-17-12)15-5-9-6-22-14-18-8-19-20(9)14/h6-8H,1-5H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDKVCJPNZQFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NCC3=CSC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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